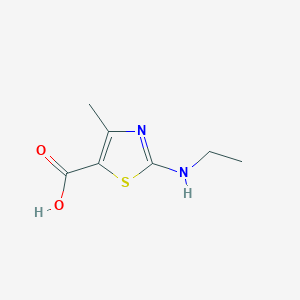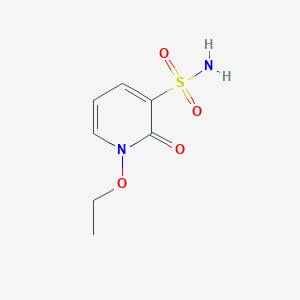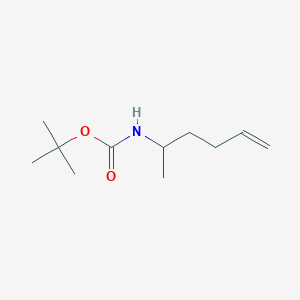
tert-Butyl hex-5-en-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl hex-5-en-2-ylcarbamate, also known as TBH, is a carbamate derivative that has been widely used in scientific research as a protecting group for amines and amino acids. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol. TBH has gained popularity due to its stability and ease of use in synthetic chemistry.
Wirkmechanismus
Tert-Butyl hex-5-en-2-ylcarbamate acts as a protecting group by forming a stable carbamate linkage with the amine or amino acid. The carbamate group is stable under a wide range of conditions, making it an ideal protecting group for use in synthetic chemistry.
Biochemische Und Physiologische Effekte
Tert-Butyl hex-5-en-2-ylcarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has been used in a variety of biological assays.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl hex-5-en-2-ylcarbamate has several advantages as a protecting group, including its stability, ease of use, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research involving tert-Butyl hex-5-en-2-ylcarbamate. One area of interest is the development of new methods for synthesizing tert-Butyl hex-5-en-2-ylcarbamate and related carbamate derivatives. Another area of interest is the development of new applications for tert-Butyl hex-5-en-2-ylcarbamate in synthetic chemistry and biological research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of tert-Butyl hex-5-en-2-ylcarbamate and related compounds.
Synthesemethoden
Tert-Butyl hex-5-en-2-ylcarbamate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl carbamate with 5-hexen-2-ol in the presence of a catalyst such as triethylamine. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of tert-Butyl hex-5-en-2-ylcarbamate as a white solid.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl hex-5-en-2-ylcarbamate has found widespread use in scientific research as a protecting group for amines and amino acids. It is commonly used in peptide synthesis to protect the amino group of the N-terminal amino acid. tert-Butyl hex-5-en-2-ylcarbamate is also used as a protecting group for the side chain amino group of lysine and arginine residues in peptides and proteins.
Eigenschaften
CAS-Nummer |
169268-97-7 |
|---|---|
Produktname |
tert-Butyl hex-5-en-2-ylcarbamate |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-hex-5-en-2-ylcarbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,12,13) |
InChI-Schlüssel |
FFXKVKQCRFUQDD-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CCC=C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



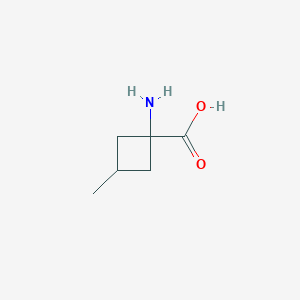
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
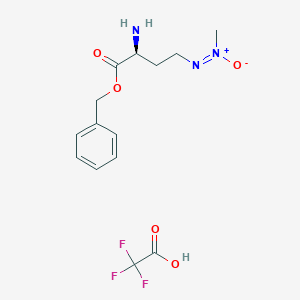
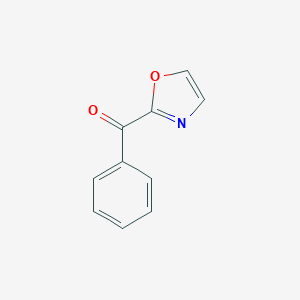



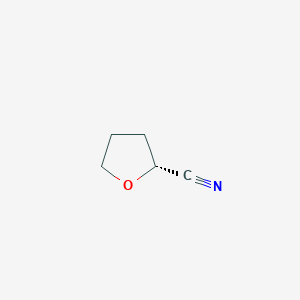
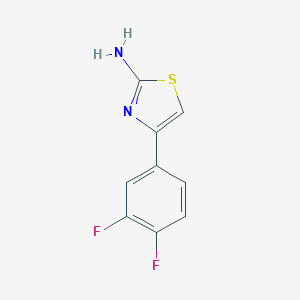
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
